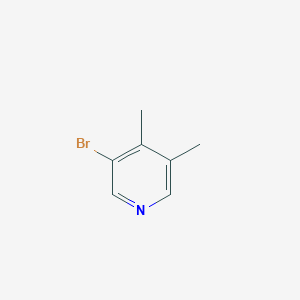

3-Bromo-4,5-dimethylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives represent a cornerstone of modern chemical and pharmaceutical research. jchemrev.com As a nitrogen-bearing heterocycle, the pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of FDA-approved drugs. rsc.org The significance of these compounds stems from their versatile chemical properties, including weak basicity, water solubility, and the ability to form hydrogen bonds, which make them valuable in drug design. jchemrev.com Pyridine derivatives are integral to numerous natural products, such as vitamins like niacin (vitamin B3) and vitamin B6, coenzymes like NAD and NADP, and a variety of alkaloids. dovepress.com In the realm of drug discovery, the pyridine nucleus is often used to enhance the solubility and bioavailability of less soluble molecules. researchgate.net The adaptability of the pyridine ring as both a reactant and a foundational structure for modification has cemented its role in the synthesis of novel compounds with significant therapeutic potential. researchgate.net Beyond medicine, pyridine derivatives are crucial in the agrochemical sector for creating insecticides, fungicides, and herbicides, and in the textile industry for dye production. researchgate.net

Overview of Halogenated Pyridines in Synthetic Methodologies and Material Science

Halogenated pyridines serve as exceptionally useful starting materials for a broad spectrum of organic synthesis applications. eurekalert.orgkubikat.org These compounds are particularly valuable as precursors in nucleophilic substitution reactions and as scaffolds for building more complex heterocyclic and macrocyclic structures. eurekalert.orgkubikat.org The introduction of halogen atoms onto the pyridine ring alters its electronic properties, influencing its reactivity and providing a handle for further functionalization through reactions like cross-coupling. nih.govacs.org

Due to the synthetic challenges associated with the direct, highly selective substitution of the pyridine ring itself, perhalopyridines have gained special importance in this field. eurekalert.orgkubikat.org The development of selective halogenation methods is an active area of research, with techniques being developed to control the position of halogenation on the pyridine ring. nih.govorgsyn.org In material science, halogenated pyridines are used as building blocks for functional materials, including polymers and nano carbon materials. acs.orgchemscene.com Their unique electronic and reactive properties are leveraged to create materials with controlled architectures and specific functions. acs.org

Contextualizing 3-Bromo-4,5-dimethylpyridine within Advanced Organic Synthesis

Within the broader class of halogenated pyridines, this compound has emerged as a versatile building block in advanced organic synthesis. chemimpex.com Its structure, featuring a bromine atom at the 3-position and two methyl groups at the 4- and 5-positions, provides a unique combination of reactivity and steric influence. chemimpex.com This specific arrangement makes it a valuable intermediate in the synthesis of complex molecules. chemimpex.comchemimpex.com

The primary application of this compound is in the pharmaceutical and agrochemical industries. chemimpex.com It serves as a key precursor for the development of biologically active compounds and novel drug candidates. chemimpex.com The bromine atom acts as a versatile functional handle, enabling its participation in a variety of chemical transformations, most notably cross-coupling reactions, to form new carbon-carbon or carbon-heteroatom bonds. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27063-98-5 nih.govsigmaaldrich.com |

| Molecular Formula | C₇H₈BrN nih.gov |

| Molecular Weight | 186.05 g/mol nih.gov |

| Melting Point | 33-34 °C chemdad.com |

| Boiling Point | 231.271 °C at 760 mmHg ichemical.com |

| Density | 1.416 g/cm³ ichemical.com |

| Flash Point | 93.669 °C ichemical.com |

| IUPAC Name | this compound nih.govsigmaaldrich.com |

This table was generated based on data from multiple sources. nih.govsigmaaldrich.comchemdad.comichemical.com

Research Gaps and Future Directions in this compound Chemistry

While this compound is recognized as a useful synthetic intermediate, several areas remain open for further investigation. The full scope of its reactivity, particularly in novel cross-coupling methodologies and C-H activation reactions, is yet to be completely explored. A deeper understanding of the interplay between the bromo-substituent and the adjacent methyl groups could lead to the development of more stereoselective and regioselective transformations.

Future research will likely focus on expanding the library of complex molecules derived from this building block. Its growing relevance in drug discovery and material science suggests a continued demand for innovative applications. chemimpex.com There is potential for its use in the synthesis of novel ligands for catalysis and as a key component in the development of new functional materials with tailored electronic or photophysical properties. Further studies into more efficient and sustainable synthetic routes to this compound itself could also be a valuable contribution to the field, making this important building block more accessible for both academic and industrial research.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-bromo-4-methylpyridine |

| 4-methyl-3-aminopyridine |

| 4-methyl-3-nitropyridine |

| 2-Phenylpyridine |

| Pentafluoropyridine |

| Pentachloropyridine |

| Pentabromopyridine |

| 4-dimethylaminopyridine (DMAP) |

| Pyridine |

| Niacin (Vitamin B3) |

| Nicotinamide adenine (B156593) dinucleotide (NAD) |

| Nicotinamide adenine dinucleotide phosphate (B84403) (NADP) |

| 2-bromo-3,5-dimethylpyridine |

| 2-amino-3,5-dimethylpyridine |

| 2-amino-6-bromo-3,5-dimethylpyridine |

| 2,6-dibromo-3,5-dimethylpyridine |

| 4-bromo-3,5-dimethylpyridine |

| 2-{[(5-bromo-3-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine |

| (4-fluorophenyl)boronic acid |

| 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNHLCQMASFRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554060 | |

| Record name | 3-Bromo-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27063-98-5 | |

| Record name | 3-Bromo-4,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4,5 Dimethylpyridine and Its Precursors

Strategic Retrosynthesis of 3-Bromo-4,5-dimethylpyridine

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The most apparent disconnection is the carbon-bromine bond, leading back to the readily available 4,5-dimethylpyridine (also known as γ-lutidine). This approach necessitates a regioselective bromination method to introduce the bromine atom at the C-3 position of the pyridine (B92270) ring.

Alternatively, a disconnection at the C-N bond of a potential precursor, 3-amino-4,5-dimethylpyridine, points towards a diazotization-based synthesis. This strategy involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by a bromide ion, a classic transformation known as the Sandmeyer reaction. wikipedia.org This method's success hinges on the efficient synthesis of the required 3-amino-4,5-dimethylpyridine precursor.

Direct Bromination Approaches

Direct bromination of 4,5-dimethylpyridine presents a straightforward, atom-economical route to the target compound. However, controlling the regioselectivity of this electrophilic substitution reaction is a significant challenge due to the activating nature of the two methyl groups and the electronic properties of the pyridine ring.

Regioselective Bromination Techniques

Achieving regioselective bromination at the 3-position of the 4,5-dimethylpyridine ring requires careful selection of brominating agents and reaction conditions. The nitrogen atom in the pyridine ring is inductively deactivating, which can influence the position of electrophilic attack. docsity.com Studies on the bromination of unsymmetrical lutidines have shown that the position of bromination is influenced by the location of the methyl groups relative to the nitrogen atom. docsity.comdaneshyari.com

For the bromination of dimethylpyridines, various brominating agents can be employed, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). daneshyari.comsci-hub.se The reaction conditions, such as the choice of solvent and the presence of a catalyst, play a crucial role in directing the substitution. For instance, bromination of 3,5-dimethylpyridine (B147111) with bromine in the presence of a Lewis acid like ferric bromide (FeBr₃) in acetic acid has been shown to yield the 2-bromo derivative. Similar principles can be applied to 4,5-dimethylpyridine, where the electronic effects of the methyl groups and the pyridine nitrogen must be carefully considered to favor substitution at the desired 3-position.

Catalytic Systems for Direct C-H Bromination

Modern synthetic methods increasingly utilize catalytic systems to enhance the efficiency and selectivity of C-H functionalization reactions. For the direct bromination of pyridines, palladium-catalyzed systems have shown promise. These methods can proceed via an electrophilic C-H activation pathway, allowing for the direct introduction of a bromine atom at a specific position. acs.org

Another approach involves aerobic oxidative bromination, which uses a bromine source like hydrobromic acid (HBr) or a bromide salt in the presence of an oxidant, often molecular oxygen. nih.gov These "green" methods can offer high atom economy and avoid the use of stoichiometric amounts of hazardous brominating agents. The development of such catalytic systems for the specific regioselective bromination of 4,5-dimethylpyridine at the 3-position is an area of ongoing research.

Synthesis via Diazotization Reactions

An alternative and often highly regioselective route to this compound involves the diazotization of a corresponding amino-substituted precursor. This classic synthetic transformation, known as the Sandmeyer reaction, provides a reliable method for introducing a bromine atom onto an aromatic ring. wikipedia.org

From 3-Amino-4,5-dimethylpyridine Precursors

The key starting material for this approach is 3-amino-4,5-dimethylpyridine. The synthesis of this precursor can be achieved through various methods, often starting from 4,5-dimethylpyridine itself. One common strategy involves the nitration of 4,5-dimethylpyridine to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amine.

Once 3-amino-4,5-dimethylpyridine is obtained, it is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then reacted with a copper(I) bromide (CuBr) catalyst to facilitate the substitution of the diazonium group with a bromine atom. wikipedia.org

A patent describes a similar process for the preparation of 3-bromo-4-methylpyridine, where 4-methyl-3-aminopyridine is reacted with an acid, followed by the addition of bromine and a sodium nitrite solution at low temperatures. google.com This general procedure can be adapted for the synthesis of this compound from its corresponding amino precursor.

Optimization of Reaction Conditions for Bromine Introduction

The efficiency of the Sandmeyer reaction can be influenced by several factors. The temperature must be carefully controlled, typically at or below 0°C, to ensure the stability of the diazonium salt intermediate. The choice of acid and solvent is also critical. While aqueous conditions are common, poor solubility of the starting material or intermediates can lead to lower yields. nih.gov In such cases, the use of co-solvents or non-aqueous reaction conditions, such as using tert-butyl nitrite in an organic solvent like bromoform, can improve the outcome. nih.gov

Alternative Synthetic Routes to this compound

Utilizing Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound, typically using electropositive metals like lithium or magnesium. wikipedia.org This method is instrumental in preparing organolithium or Grignard reagents, which can then react with an electrophile. wikipedia.org

While a specific, documented synthesis of this compound using this method is not readily found in the reviewed literature, the principles of the reaction can be applied to a hypothetical synthetic route. The strategy would likely involve a precursor such as a dihalo-4,5-dimethylpyridine or an iodo-substituted analog. For instance, in related pyridine systems, a metal-halogen exchange using reagents like n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) can selectively replace a bromine or iodine atom with a metal. wikipedia.orgarkat-usa.org The rate of exchange is typically faster for iodine than for bromine, and for bromine than for chlorine, allowing for regioselectivity in dihalogenated compounds. wikipedia.org

A potential, though hypothetical, pathway could start with 3-iodo-X-bromo-4,5-dimethylpyridine. The greater reactivity of the carbon-iodine bond would favor the formation of a lithiated intermediate at the 3-position. Subsequent quenching of this organometallic intermediate with a bromine source, such as 1,2-dibromoethane, would yield the desired this compound. The success of such a route would be highly dependent on the availability of the dihalogenated precursor and the regioselectivity of the exchange reaction. mdpi.com

Transformations from Related Pyridine Scaffolds

Another approach to synthesizing this compound involves the chemical modification of a pre-existing 4,5-dimethylpyridine scaffold. A common and effective method for introducing a bromine atom onto a pyridine ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from a primary amino group.

This synthetic strategy would begin with the synthesis of the precursor, 3-amino-4,5-dimethylpyridine. This amine could potentially be prepared by the nitration of 3,4-dimethylpyridine (B51791) to introduce a nitro group, followed by its reduction to an amine. The subsequent steps would involve the diazotization of 3-amino-4,5-dimethylpyridine using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the introduction of bromide using a copper(I) bromide salt to yield this compound.

Synthetic Routes to Related Brominated Pyridine Isomers for Comparative Analysis

A comparative analysis of the synthetic routes for closely related brominated pyridine isomers provides valuable context and highlights different strategic approaches to functionalizing the pyridine ring.

Synthesis of 3-Bromo-4-methylpyridine

A well-established method for the preparation of 3-Bromo-4-methylpyridine involves a Sandmeyer reaction starting from 3-amino-4-methylpyridine (B17607). chemicalbook.comgoogle.com The amino precursor is typically synthesized through the hydrogenation reduction of 4-methyl-3-nitropyridine, using a catalyst such as palladium on carbon (Pd/C) in a methanol (B129727) solvent. google.com

The subsequent conversion to 3-Bromo-4-methylpyridine is achieved by reacting the 3-amino-4-methylpyridine with an acid to form a salt, which is then cooled to between -10°C and 0°C. google.com Bromine is added, followed by the dropwise addition of an aqueous solution of sodium nitrite. chemicalbook.comgoogle.com This generates the intermediate diazonium salt, which decomposes in the presence of bromide ions to form the final product. The reaction mixture is then neutralized, and the product is extracted. This process has been reported to achieve a high molar yield of 95%. chemicalbook.com

Table 1: Synthesis of 3-Bromo-4-methylpyridine via Sandmeyer Reaction chemicalbook.comgoogle.com

| Step | Starting Material | Reagents | Key Conditions | Product | Yield |

| 1 | 4-Methyl-3-nitropyridine | H₂, Pd/C, Methanol | Hydrogenation reduction | 4-Methyl-3-aminopyridine | High |

| 2 | 4-Methyl-3-aminopyridine | 1. HBr2. Bromine3. NaNO₂(aq) | -10°C to 0°C | 3-Bromo-4-methylpyridine | 95% |

Synthesis of 2-Bromo-3,5-dimethylpyridine

The synthesis of 2-Bromo-3,5-dimethylpyridine can be accomplished via direct electrophilic bromination of 3,5-dimethylpyridine. This reaction typically employs bromine (Br₂) as the brominating agent and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to activate the bromine. The reaction is often carried out in a solvent like acetic acid or dichloromethane (B109758) at moderately elevated temperatures (40–60°C). An example protocol involves dissolving 3,5-dimethylpyridine in acetic acid with FeBr₃, followed by the dropwise addition of bromine at 50°C. After several hours, the reaction is worked up to yield 2-Bromo-3,5-dimethylpyridine.

An alternative, multi-step route involves the nitration of 3,5-dimethylpyridine at the 2-position, followed by reduction of the nitro group to an amine using methods like hydrogenation (Pd/C, H₂) or iron in hydrochloric acid (Fe/HCl). The resulting 2-amino-3,5-dimethylpyridine can then be converted to the target compound through a Sandmeyer-type reaction.

Table 2: Direct Bromination for Synthesis of 2-Bromo-3,5-dimethylpyridine

| Starting Material | Reagents | Solvent | Temperature | Duration | Product | Yield |

| 3,5-Dimethylpyridine | Bromine (Br₂), Iron(III) bromide (FeBr₃) | Acetic Acid | 50°C | 8 hours | 2-Bromo-3,5-dimethylpyridine | 68% |

Synthesis of 3-Bromo-5-methylpyridine

A documented synthesis for 3-Bromo-5-methylpyridine begins with 3-nitro-5-chloropyridine. patsnap.com The process involves several steps:

Condensation and Decarboxylation: 3-nitro-5-chloropyridine undergoes a condensation reaction with a salt of diethyl malonate, followed by decarboxylation under acidic conditions to produce 3-nitro-5-methylpyridine. patsnap.com

Reduction: The nitro group of 3-nitro-5-methylpyridine is reduced to an amino group via hydrogenation with a Pd/C catalyst in methanol, yielding 3-amino-5-methylpyridine (B1272045). patsnap.com

Sandmeyer Reaction: The final step is a Sandmeyer reaction. The 3-amino-5-methylpyridine is treated with acid, cooled, and then reacted with liquid bromine and an aqueous solution of sodium nitrite to form the desired 3-Bromo-5-methylpyridine. patsnap.com

This multi-step route highlights a strategy where the pyridine core is constructed and modified sequentially to achieve the desired substitution pattern. patsnap.comchemimpex.com

Table 3: Multi-step Synthesis of 3-Bromo-5-methylpyridine patsnap.com

| Step | Precursor | Key Transformation | Product |

| 1 | 3-Nitro-5-chloropyridine | Condensation with diethyl malonate, then decarboxylation | 3-Nitro-5-methylpyridine |

| 2 | 3-Nitro-5-methylpyridine | Hydrogenation reduction (Pd/C) | 3-Amino-5-methylpyridine |

| 3 | 3-Amino-5-methylpyridine | Sandmeyer reaction with Br₂ and NaNO₂ | 3-Bromo-5-methylpyridine |

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of polysubstituted pyridines, such as this compound, is increasingly benefiting from advanced methodologies that offer greater efficiency, selectivity, and adherence to the principles of green chemistry. Traditional synthetic routes often involve harsh conditions, stoichiometric and hazardous reagents, and generate significant waste. rsc.org Modern approaches like photoredox catalysis and continuous flow chemistry are being explored to overcome these limitations, providing pathways that are not only more sustainable but also offer unique reactivity and potential for scalability. numberanalytics.comresearchgate.net

Photoredox Catalysis in Halogenation Strategies

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under exceptionally mild conditions. This strategy relies on the ability of a photocatalyst to absorb visible light and initiate a single-electron transfer (SET) process, generating highly reactive radical intermediates from stable precursors. mdpi.com In the context of pyridine halogenation, this approach offers a compelling alternative to traditional methods that often require high temperatures and aggressive halogenating agents.

The functionalization of pyridines can be achieved by generating pyridinyl radicals through the single-electron reduction of pyridinium (B92312) ions. acs.org These radicals can then undergo coupling with various partners. For halogenation, a plausible mechanism involves the photo-excited catalyst oxidizing a halide source or activating the substrate towards a halogen radical. For instance, various heteroarenes have been successfully chlorinated using organic dyes as photocatalysts under visible light, showcasing the potential for such transformations. mdpi.com

Research has demonstrated the viability of photocatalytic halogenation for a variety of heterocyclic systems. One study detailed the bromination of 2-arylimidazo[1,2-a]pyridines using carbon tetrabromide (CBr₄) as the bromine source, which serves as a convenient and stable precursor for generating bromine radicals under photocatalytic conditions. researchgate.net Another approach utilized potassium halides as the halogen source in the presence of a photocatalyst and an oxidant in water, an environmentally benign solvent. mdpi.com

While a direct photoredox-catalyzed synthesis of this compound has not been extensively documented, the principles established in related systems are highly applicable. The synthesis would likely involve the irradiation of a suitable photocatalyst in the presence of the precursor, 4,5-dimethylpyridine, and a bromine source. The choice of catalyst and reaction conditions would be crucial for achieving the desired regioselectivity at the C3 position.

| Substrate Type | Photocatalyst | Halogen Source | Solvent | Key Findings |

| Arenes & Heteroarenes | Methylene Green | N-Chlorosuccinimide (NCS) | Dichloroethane (DCE) | Moderate to excellent yields (63–93%) for chlorination of various heterocycles. mdpi.com |

| 2-Arylimidazo[1,2-a]pyridines | Not specified | Carbon Tetrabromide (CBr₄) | Not specified | Serves as a convenient protocol for preparing 3-bromo derivatives. researchgate.net |

| Quinoline | Alizarin Red S | Potassium Halides (KX) | Water | Halogenation achieved in mild conditions using an inexpensive, non-toxic solvent. mdpi.com |

| Olefins | Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Haloalkanes | DMF/H₂O | Efficient atom transfer radical addition (ATRA) of haloalkanes to olefins. mdpi.com |

The primary green chemistry advantages of this methodology include the use of visible light as a renewable energy source, operation at or near ambient temperature, and the potential to replace hazardous reagents like elemental bromine with more benign and easily handled sources. researchgate.net

Flow Chemistry Approaches for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents numerous advantages over traditional batch processing, particularly for the synthesis of pyridine derivatives. numberanalytics.com These benefits include superior heat and mass transfer, enhanced safety when dealing with hazardous reagents or exothermic reactions, reduced reaction times, and straightforward scalability. numberanalytics.comresearchgate.net The transition from small-scale laboratory synthesis to meso-scale production can often be achieved with minimal re-optimization of reaction conditions. beilstein-journals.org

Continuous flow processing has been successfully applied to classical pyridine syntheses, such as the Bohlmann–Rahtz and Hantzsch reactions, often facilitated by microwave irradiation or conductive heating to accelerate the process. beilstein-journals.org For instance, the Bohlmann–Rahtz synthesis can be performed in a single step within a flow reactor, avoiding the isolation of intermediates and yielding trisubstituted pyridines as single regioisomers in good yields. beilstein-journals.org

A practical example is the synthesis of 2-methylpyridines using a simplified bench-top continuous flow setup. researchgate.net In this process, the starting pyridine is passed through a heated column packed with a heterogeneous catalyst (Raney® nickel) using an alcohol as the solvent. This method provides the desired α-methylated pyridines with high selectivity and conversion, representing a greener alternative to batch protocols by shortening reaction times, increasing safety, and reducing waste and the need for complex work-up procedures. researchgate.net

For the synthesis of this compound, a flow-based approach could be envisioned for either the formation of the 4,5-dimethylpyridine precursor or the final bromination step. A flow process for the bromination would offer precise control over the reaction temperature, which is critical for managing the exothermicity of halogenation reactions, and would allow for the safe handling of bromine. The use of packed-bed reactors with a solid-supported brominating agent or catalyst could further enhance the safety and sustainability of the process, allowing for easy separation of the product and reuse of the catalyst.

| Feature | Benefit in Flow Chemistry | Relevance to Pyridine Synthesis |

| Heat Transfer | Superior control over reaction temperature, minimizing hotspots and side reactions. | Crucial for managing exothermic reactions like halogenation and nitration, improving selectivity and safety. numberanalytics.com |

| Mass Transfer | Efficient mixing of reactants, leading to faster and more uniform reactions. | Beneficial for multi-component reactions like the Hantzsch or Bohlmann–Rahtz syntheses. beilstein-journals.org |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Enables the use of reagents like bromine or strong acids with greater control compared to large-scale batch reactors. numberanalytics.comresearchgate.net |

| Scalability | Production is scaled by extending the operation time rather than increasing reactor volume. | Facilitates easier transition from laboratory discovery to industrial production without extensive redevelopment. beilstein-journals.org |

| Waste Reduction | Often allows for simpler work-up and purification, reducing solvent use and waste generation. | Integrated purification or catalytic columns can yield cleaner products directly from the reactor. researchgate.net |

Advanced Reactivity and Mechanistic Investigations of 3 Bromo 4,5 Dimethylpyridine

Cross-Coupling Reactions of 3-Bromo-4,5-dimethylpyridine

This compound serves as a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions. These methods are pivotal for the introduction of aryl, heteroaryl, and alkyl groups onto the pyridine (B92270) core, leading to the synthesis of diverse and structurally complex molecules.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents. The reaction typically involves the palladium-catalyzed coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a wide range of aryl and heteroaryl boronic acids. nih.govrsc.org This includes those with both electron-donating and electron-withdrawing groups, providing access to a diverse library of substituted pyridine derivatives. beilstein-journals.orgresearchgate.net The reaction conditions can be optimized to achieve high yields, often employing microwave assistance to enhance reaction rates and efficiency. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Substituted Arylboronic Acids

| Arylboronic Acid Substituent | Product | Yield | Reference |

|---|---|---|---|

| 4-Methylphenyl | 3-(4-Methylphenyl)-4,5-dimethylpyridine | 92% | beilstein-journals.org |

| 4-Ethylphenyl | 3-(4-Ethylphenyl)-4,5-dimethylpyridine | 90% | beilstein-journals.org |

| 3-Trifluoromethylphenyl | 3-(3-Trifluoromethylphenyl)-4,5-dimethylpyridine | Moderate | beilstein-journals.org |

| 4-Trifluoromethylphenyl | 3-(4-Trifluoromethylphenyl)-4,5-dimethylpyridine | Moderate | beilstein-journals.org |

| 2,5-Dimethoxyphenyl | 3-(2,5-Dimethoxyphenyl)-4,5-dimethylpyridine | Low | beilstein-journals.org |

| 3,4,5-Trimethoxyphenyl | 3-(3,4,5-Trimethoxyphenyl)-4,5-dimethylpyridine | Low | beilstein-journals.org |

In polysubstituted pyridines, the position of the bromine atom significantly influences the regioselectivity of the Suzuki-Miyaura coupling. For instance, in the case of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), studies have shown a specific order of substitution when reacted with ortho-substituted phenylboronic acids. beilstein-journals.org This regioselectivity allows for the controlled synthesis of mono-, di-, and tri-arylated pyridine derivatives. beilstein-journals.org The inherent high selectivity of organoboron compounds in these reactions makes the Suzuki-Miyaura coupling particularly suitable for the synthesis of complex, biologically active molecules. nih.gov

Stereoselectivity, particularly the formation of atropisomers, becomes a critical consideration when bulky ortho-substituted aryl groups are introduced. The restricted rotation around the newly formed C-C single bond can lead to axial chirality. beilstein-journals.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.carsc.org The choice of palladium catalyst and ligands is crucial for the efficiency and success of the coupling reaction. scispace.com Ligands, such as bulky and electron-rich phosphines, play a significant role in accelerating the reaction by facilitating the formation of the active catalytic species. nih.gov

Table 2: Effect of Catalysts and Ligands on Suzuki-Miyaura Coupling

| Catalyst/Ligand System | Observation | Reference |

|---|---|---|

| Pd(OAc)2/S-Phos | Effective for triarylation of tribromodimethylpyridines. | researchgate.net |

| XPhosPdG2/XPhos | Prevents debromination in the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. | nih.govrsc.orgscispace.com |

| Pd(OAc)2/bipy-6-OH/PCy3 | Accelerated direct arylation reaction. | uva.es |

| PdCl2(PPh3)2 | Used in the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, but can lead to side products. | nih.gov |

The synthesis of axially chiral biaryls via Suzuki-Miyaura coupling is a significant area of research. cpu.edu.cn When this compound is coupled with sterically hindered ortho-substituted arylboronic acids, the resulting products can exhibit atropisomerism due to restricted rotation around the aryl-pyridine bond. beilstein-journals.org This phenomenon gives rise to stable, separable atropisomers which possess axial chirality. beilstein-journals.org

The study of these atropisomers is important as they are found in various natural products and catalysts. beilstein-journals.org The reaction of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid, for example, yields a mixture of three stable atropisomeric stereoisomers of 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridine. beilstein-journals.org The separation and characterization of these isomers, often by techniques like column chromatography and X-ray crystallography, are crucial for understanding their properties and potential applications. beilstein-journals.org

Catalytic Cycles and Ligand Effects in Palladium-Catalyzed Reactions

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another powerful transition metal-catalyzed reaction for forming carbon-carbon bonds, specifically by coupling organic halides with organozinc compounds. wikipedia.orgnumberanalytics.com This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For a substrate like this compound, Negishi coupling offers a route to introduce a variety of organic groups.

The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org Organozinc reagents can be prepared from the corresponding organic halides and are often used to introduce alkyl, alkenyl, and benzyl (B1604629) groups. acs.orgresearchgate.net The tolerance of the Negishi coupling to a wide range of functional groups makes it a valuable tool in the synthesis of complex molecules. acs.org

Stille Coupling with Organotin Reagents

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is highly versatile and can be used to form C-C bonds with various organic groups, including aryl, vinyl, and acyl moieties. wikipedia.org this compound can serve as the organic halide partner in this reaction.

A significant advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org However, a major drawback is the toxicity of the organotin compounds. organic-chemistry.orgmdpi.com The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) salts can sometimes be used to enhance the reaction rate. mdpi.com

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. mdpi.com This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, is widely employed for the synthesis of arylalkynes. lucp.netnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a copper acetylide (formed in situ) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. jst.go.jp

While specific literature detailing the Sonogashira coupling of this compound is not extensively documented, the reaction is a standard method for the alkynylation of various bromopyridines. beilstein-journals.org The reactivity of the C-Br bond at the 3-position of the pyridine ring allows for its participation in the catalytic cycle. A variety of terminal alkynes, bearing both alkyl and aryl substituents, can be coupled under standard Sonogashira conditions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with potentially challenging substrates. walisongo.ac.id For related bromopyridine substrates, catalysts like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) in conjunction with copper(I) iodide (CuI) and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) are commonly used. jst.go.jpbeilstein-journals.org

Table 1: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Catalyst System | Base | Solvent | Temperature | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp. to 100 °C | Aryl/Heteroaryl Bromides | jst.go.jpbeilstein-journals.org |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Triethylamine (Et₃N) | DMF | 100 °C | 2-Amino-3-bromopyridines | nih.gov |

| Pd₂(dba)₃ / AsPh₃ (Copper-Free) | Cesium Carbonate (Cs₂CO₃) | Toluene | Variable | β-bromoporphyrin | lucp.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has become a premier method for the synthesis of arylamines via the palladium-catalyzed cross-coupling of aryl halides with primary or secondary amines. alfa-chemistry.comorganic-chemistry.org This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, due to its broad substrate scope and high functional group tolerance. alfa-chemistry.com The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. dur.ac.uk

Specific examples of the Buchwald-Hartwig amination using this compound are scarce in peer-reviewed literature. However, the reaction is broadly applicable to a wide range of bromopyridine isomers. jst.go.jp The success of the coupling is highly dependent on the choice of phosphine (B1218219) ligand, which is crucial for facilitating the catalytic cycle, particularly the reductive elimination step. researchgate.net Sterically hindered biaryl phosphine ligands, such as XPhos or SPhos, paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), are often required for efficient coupling of electron-rich or sterically hindered heteroaryl halides. jst.go.jpresearchgate.net

Table 2: Common Ligand/Base Systems for Buchwald-Hartwig Amination of Aryl Halides

| Palladium Source | Ligand | Base | Solvent | Typical Amine Partner | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | Primary/Secondary Amines, Anilines | researchgate.net |

| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Primary/Secondary Amines | jst.go.jpalfa-chemistry.com |

| Pd(OAc)₂ | DPEphos | NaOt-Bu | Dioxane | Anilines, Amides | researchgate.net |

Nucleophilic Substitution Reactions on the Pyridine Ring

Direct Displacement of Bromine

The pyridine ring is generally electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or upon N-oxidation. The bromine atom at the C-3 position of this compound can potentially be displaced by strong nucleophiles. However, the reactivity in SNAr reactions is significantly influenced by the position of the leaving group and the presence of other substituents.

Research on the closely related isomer, 4-Bromo-3,5-dimethylpyridine 1-oxide, reveals that the two methyl groups adjacent to the bromine atom significantly retard the rate of nucleophilic displacement. smolecule.com This steric hindrance is a critical factor to consider for the reactivity of this compound, where the C-4 and C-5 methyl groups flank the C-3 bromine. Therefore, direct displacement of the bromine by nucleophiles like alkoxides, thiolates, or amines would likely require forcing conditions (high temperatures) and may proceed with lower efficiency compared to less hindered bromopyridines.

Strategies for Selective Functionalization

Given the potential for low reactivity in direct SNAr, alternative strategies are often employed for the functionalization of hindered bromopyridines. One common approach is to convert the bromo-substituent into a more reactive functional group via metal-halogen exchange. For instance, treatment with a strong base like n-butyllithium can generate a lithiated pyridine species, which can then react with various electrophiles. researchgate.net Another strategy involves transition-metal-catalyzed cross-coupling reactions, as discussed in the Sonogashira and Buchwald-Hartwig sections, which proceed via different mechanisms (oxidative addition/reductive elimination) and are often more tolerant of steric hindrance than SNAr reactions.

Electrophilic Aromatic Substitution Reactions

Directed Ortho-Metalation Strategies

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. However, deprotonation using strong bases, known as directed ortho-metalation (DoM), can generate a nucleophilic organometallic intermediate that readily reacts with electrophiles. baranlab.org The regioselectivity of this deprotonation is controlled by a directing metalating group (DMG), which coordinates to the lithium base and directs deprotonation to an adjacent ortho position. baranlab.orgscispace.com

In this compound, the pyridine nitrogen itself can act as a directing group, favoring metalation at the ortho positions, C-2 and C-6. The substitution pattern of this compound leaves the C-2 and C-6 positions available for deprotonation. However, without a stronger directing group, lithiation can sometimes be unselective. scispace.com For the related 3,4-dimethylpyridine (B51791), lithiation has been shown to occur at multiple positions. scispace.com

An alternative pathway for lithiation is bromine-lithium exchange, which typically occurs rapidly at low temperatures upon treatment with an alkyllithium reagent like n-BuLi. This would generate a 3-lithiated pyridine species, which could then be trapped with an electrophile. A similar strategy has been demonstrated for the related compound 3,5-Dibromo-4-methyl-pyridine, where low-temperature lithiation followed by quenching with DMF resulted in the formation of 5-bromo-4-methylpyridine-3-carbaldehyde. google.com This indicates that metal-halogen exchange is a viable strategy for functionalization at the C-3 position, competing with or superseding directed ortho-metalation at C-2 or C-6. The ultimate regiochemical outcome depends on the specific base, solvent, and temperature conditions employed. researchgate.net

Radical Reactions Involving this compound

The halogenated pyridine scaffold of this compound makes it a candidate for participating in radical reactions, which are crucial for forming complex molecular architectures. These reactions often proceed under mild conditions and offer unique selectivity.

Photoinduced reactions represent a powerful method for generating radicals from stable precursors using visible light. researchgate.net For substituted pyridines like this compound, these processes can be initiated through the formation of an electron-donor-acceptor (EDA) complex. d-nb.info While direct studies on this compound are not extensively detailed in the literature, the reactivity of analogous compounds, such as 2,6-lutidine, provides significant insight. d-nb.info

In a representative system, a 2,6-substituted pyridine acts as a nucleophile, reacting with an electron-deficient alkyl bromide to form an EDA complex. d-nb.info Upon irradiation with visible light, this complex can undergo excitation, triggering a single electron transfer to generate a radical pair. d-nb.info This radical pair then participates in subsequent bond-forming reactions. The quantum yield for such a process has been observed to be time-dependent, with a maximum value of Φ = 0.56, indicating a mechanism that is not a long-chain radical reaction. d-nb.info

It is proposed that this compound can participate in similar photoinduced alkylations. The reaction would be initiated by the nucleophilic attack of the pyridine nitrogen on a bromine source, leading to a photochemically active N-bromopyridinium cation. d-nb.info Photolytic cleavage of the N-Br bond generates the desired radical species. This strategy is part of a broader class of reactions known as photoinduced Atom Transfer Radical Addition (ATRA) or Cyclization (ATRC), where amines can mediate the formation of carbon-centered radicals from halogenated precursors under visible light. mdpi.comresearchgate.net

Table 1: Conditions for Photoinduced Radical Reactions Involving Pyridine Derivatives

| Reactant System | Light Source | Catalyst/Promoter | Solvent | Reaction Type | Reference |

|---|---|---|---|---|---|

| 2,6-Lutidine + Alkyl Bromide | Visible Light | None (EDA Complex) | - | Alkylation | d-nb.info |

| α-Bromocarbonyls + 1,6-Dienes | Blue LEDs (12W) | fac-Ir(ppy)₃, 2,6-Lutidine | Dichloromethane (B109758) | Cascade Radical Cyclization | acs.org |

| Malonic Esters + Alkenes/Alkynes | Visible Light | Diisopropylethylamine (DIPEA) | - | ATRA/ATRC | mdpi.com |

Single Electron Transfer (SET) is a fundamental step in many radical reactions, including those initiated by light. ntu.edu.sg In the context of pyridine chemistry, SET processes can be facilitated between an electron donor and an acceptor, often involving the formation of a radical ion pair. uva.nl

A plausible mechanism for this compound involves its interaction with an electron-deficient species to form a complex that can undergo SET. d-nb.info For instance, in photoinduced alkylations, the key SET event occurs upon photochemical excitation of an EDA complex formed between a nucleophile and an alkyl bromide. d-nb.info This excitation triggers an electron transfer, resulting in a radical pair composed of an N-bromolutidyl radical and an alkyl radical. d-nb.info The subsequent fragmentation of the N-Br bond and interception of the carbon-centered radical by a nucleophile drives the reaction forward. d-nb.info

The generation of radicals via SET is not limited to photoinduced methods. Thermal SET processes are also known, particularly in the context of Frustrated Lewis Pair (FLP) chemistry, where sterically hindered Lewis acids and bases can interact via electron transfer rather than forming a classical adduct. uva.nlacs.org The combination of lutidines with strong Lewis acids like B(C₆F₅)₃ can lead to the formation of radical ion pairs, which can then initiate further reactivity. acs.org Such mechanisms underscore the potential for this compound to act as an electron donor in SET processes under various conditions.

Photoinduced Radical Processes

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Understanding the intricate details of reaction mechanisms requires a combination of kinetic analysis and advanced spectroscopic techniques. These studies allow for the identification of intermediates, the mapping of reaction pathways, and the characterization of transition states.

Mapping the reaction pathway involves determining the sequence of elementary steps from reactants to products. This is often achieved by monitoring the reaction progress over time and identifying intermediates. While specific pathway mapping for radical reactions of this compound is not widely published, studies on structurally related compounds provide a blueprint for such investigations.

For example, mechanistic studies on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine have successfully elucidated the order of substitution. beilstein-journals.org By systematically varying the amount of the boronic acid reagent and analyzing the resulting product mixture, researchers could infer the relative reactivity of the different bromine-substituted positions. beilstein-journals.orgresearchgate.net Time-dependent ¹H NMR analysis was a key tool in these studies, allowing for the kinetic monitoring of species in the reaction mixture. beilstein-journals.org

A similar approach could be applied to the radical reactions of this compound. By using techniques like in-situ NMR or mass spectrometry, combined with radical trapping experiments using agents like TEMPO, the sequence of radical generation, addition, and termination/propagation steps can be mapped. uva.nlresearchgate.net

Table 2: Example of Product Distribution Analysis for Pathway Elucidation (Based on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid)

| Equivalents of Boronic Acid | Mono-substituted Product (%) | Di-substituted Product (%) | Tri-substituted Product (%) | Reference |

|---|---|---|---|---|

| 1.0 | Major | Minor | Trace | beilstein-journals.org |

| 2.0 | Minor | Major | Minor | beilstein-journals.org |

| 3.0 | Trace | Minor | Major | beilstein-journals.org |

Transition state analysis provides critical information about the energy barriers and geometries of the highest-energy points along a reaction coordinate. This analysis is predominantly carried out using computational chemistry, often supported by experimental kinetic data. rsc.org

For reactions involving substituted pyridines, Density Functional Theory (DFT) calculations are a common tool for optimizing the geometries of reactants, intermediates, products, and, crucially, transition states. researchgate.netacs.org In a study on the nucleophilic aromatic substitution of 1,2,3-triazines, DFT calculations were used to analyze the energies of intermediates and transition states to explain the observed regioselectivity. acs.org

In the case of the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine, experimental observations suggested the involvement of an additional metal-oxygen chelation effect in the transition state, which was inferred from the reaction's selectivity with an ortho-methoxy substituted arylboronic acid compared to an ortho-chloro analogue. beilstein-journals.orggrafiati.com This demonstrates how experimental outcomes can guide and validate transition state hypotheses. High-temperature NMR experiments can also be used to determine rotational barriers in atropisomers, providing quantitative data on the energy of specific transition states. beilstein-journals.org For this compound, similar combined experimental and computational studies would be invaluable for understanding the factors that control its reactivity in radical and other advanced transformations.

Table 3: Common Methods for Transition State Analysis

| Method | Type | Information Gained | Example Application | Reference |

|---|---|---|---|---|

| DFT Calculations | Computational | Geometries, Activation Energies | SNAr on aza-aromatics | acs.org |

| Kinetic Isotope Effect | Experimental | Bond breaking/formation in TS | - | - |

| Hammett Analysis | Experimental | Electronic effects on TS stability | Pyridine-catalysed tosylamide formation | researchgate.net |

| High-Temperature NMR | Experimental | Rotational energy barriers | Atropisomers of substituted pyridines | beilstein-journals.org |

Applications of 3 Bromo 4,5 Dimethylpyridine in Complex Molecule Synthesis

Role in Materials Science

Precursors for Organic Electronic Materials

The development of novel organic electronic materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Pyridine-containing compounds are of particular interest due to their inherent electronic properties, thermal stability, and ability to coordinate with metals.

While direct reports on the use of 3-Bromo-4,5-dimethylpyridine in organic electronic materials are not extensively documented in publicly available literature, the application of structurally similar bromo-dimethylpyridine derivatives is well-established. For instance, brominated pyridines are key intermediates in the synthesis of π-conjugated systems that form the active layers in electronic devices. The bromine atom allows for the construction of larger conjugated systems through reactions like Suzuki and Stille cross-coupling.

A patent for pyrimidine (B1678525) derivatives substituted with aryl- or heteroaryl-substituted phenyl groups, intended for use in organic electroluminescent devices, describes the use of 3-bromo-2,6-dimethylpyridine (B180948) in a Suzuki coupling reaction to synthesize a key intermediate. google.com This highlights the utility of bromo-dimethylpyridines in building the complex molecular architectures required for organic electronics. The substitution pattern of this compound suggests its potential as a precursor for similar applications, where the dimethyl substitution can enhance solubility and influence the packing of molecules in the solid state, thereby affecting the material's electronic properties.

Table 1: Representative Cross-Coupling Reactions of Bromo-pyridines for Organic Electronics

| Bromo-pyridine Derivative | Coupling Partner | Catalyst System | Product Type | Potential Application | Reference |

| 3-Bromo-2,6-dimethylpyridine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted pyridine (B92270) | Organic Light-Emitting Diodes (OLEDs) | google.com |

| 4-Bromo-2,6-dimethylpyridine | Zinc powder | NiBr₂(PPh₃)₂, Et₄NI | Bipyridine | Viologen-based electrochromic devices | mdpi.com |

This table is illustrative and based on reactions of related bromo-dimethylpyridine compounds.

Synthesis of Ligands for Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked together by organic ligands. These materials have gained significant attention for their applications in gas storage, catalysis, sensing, and separation. The design and synthesis of the organic ligand are crucial in determining the structure and properties of the resulting coordination polymer or MOF.

Pyridine-based ligands are widely used in the construction of coordination polymers and MOFs due to the ability of the nitrogen atom to coordinate with a variety of metal centers. d-nb.infostmarytx.edu The functionalization of the pyridine ring allows for the tuning of the ligand's geometry and electronic properties, which in turn influences the architecture and functionality of the final material.

Research on related compounds demonstrates the versatility of substituted pyridines in this field. For instance, pyridine-based amidocarboxylate ligands have been used to synthesize one-dimensional coordination polymers with interesting structural motifs. d-nb.info Furthermore, pyridine-functionalized cyclic aromatic triamides have been used to form copper coordination polymeric complexes. bohrium.com These examples underscore the potential of this compound as a starting material for the design of novel ligands for functional coordination polymers and MOFs.

Utilisation in Agrochemical Research

Pyridine and its derivatives are a cornerstone of the agrochemical industry, with numerous commercial products containing a pyridine ring. researchgate.netnumberanalytics.com These compounds exhibit a broad spectrum of biological activities, leading to their use as insecticides, herbicides, and fungicides. researchgate.netnbinno.com The introduction of substituents such as halogens and alkyl groups onto the pyridine ring can significantly modulate the biological efficacy and selectivity of these agrochemicals.

Synthesis of Pesticide and Herbicide Intermediates

Trifluoromethylpyridines, for example, are a significant class of agrochemicals, and their synthesis often involves brominated pyridine precursors. researchoutreach.orgnih.gov The bromine can be displaced by a trifluoromethyl group or other moieties through various chemical transformations. A review on the synthesis and application of trifluoromethylpyridines highlights that over 20 agrochemicals with ISO common names contain a trifluoromethylpyridine moiety. nih.gov

The synthesis of many herbicidal and pesticidal compounds involves the coupling of a substituted pyridine with another heterocyclic or aromatic ring system. The bromine atom in this compound makes it an ideal candidate for such coupling reactions. For instance, a study on the synthesis and herbicidal activities of novel pyridine derivatives involved the reaction of substituted pyridines to create more complex structures with potent biological activity. nih.gov

Table 2: Examples of Pyridine Derivatives in Agrochemicals

| Pyridine Derivative Class | Example Agrochemical | Type | Key Synthetic Precursor (Illustrative) | Reference |

| Trifluoromethylpyridines | Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine | nih.gov |

| Bipyridylium herbicides | Paraquat | Herbicide | Pyridine | patsnap.com |

| Neonicotinoids | Imidacloprid | Insecticide | 6-Chloronicotinic acid | numberanalytics.com |

This table provides examples of major classes of pyridine-based agrochemicals and their precursors to illustrate the importance of substituted pyridines in this industry.

The presence of the two methyl groups in this compound could also play a role in its potential agrochemical applications. These groups can affect the lipophilicity of the molecule, which influences its uptake and transport within the target pest or weed. Furthermore, the steric bulk of the methyl groups can impact the binding of the molecule to its biological target, potentially leading to enhanced selectivity. Research on other substituted pyridines has shown that the position and nature of the substituents are critical for determining the herbicidal or pesticidal activity. acs.orgmdpi.com This underscores the potential for this compound to serve as a valuable intermediate in the discovery and development of new agrochemicals.

Computational and Theoretical Studies of 3 Bromo 4,5 Dimethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium to large systems like substituted pyridines. nih.govresearchgate.net DFT calculations are used to optimize the molecular geometry and predict properties such as the distribution of electron density, molecular orbital energies, and reactivity descriptors.

For 3-Bromo-4,5-dimethylpyridine, DFT and other computational methods have been used to predict several key properties. chemscene.comnih.gov These descriptors are valuable for forecasting the molecule's behavior in various chemical environments.

| Computational Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 186.05 g/mol | PubChem |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | Cactvs 3.4.6.11 |

| logP (Octanol-Water Partition Coefficient) | 2.3 - 2.46 | XLogP3 3.0 / ChemScene |

| Hydrogen Bond Acceptors | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

Studies on related pyridine (B92270) compounds demonstrate that DFT is also employed to analyze frontier molecular orbitals (HOMO and LUMO), the energy gap of which is a critical indicator of chemical reactivity and stability. researchgate.nettandfonline.com Furthermore, mapping the molecular electrostatic potential (MESP) helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. researchgate.netresearchgate.net

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using experimental data. acs.org These methods, such as Hartree-Fock and post-Hartree-Fock techniques, are often more computationally demanding than DFT but can provide highly accurate results for molecular properties. acs.org

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Dynamics Simulations for Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. uni-halle.de By solving Newton's equations of motion, MD simulations can explore the conformational landscape of molecules and simulate reaction pathways, especially in complex environments like solutions. uni-halle.de

Ab initio MD, which combines molecular dynamics with quantum mechanical calculations for the forces between atoms, is particularly powerful for studying reactions where bond breaking and forming occur. fu-berlin.de For instance, MD simulations have been used to investigate proton transfer in hydrogen-bonded complexes of pyridines. fu-berlin.deuni-halle.de These simulations revealed that proton jumps between molecular and zwitterionic forms are often driven by fluctuations in the solvent environment and the formation or breaking of weak interactions between the solute and solvent molecules. fu-berlin.deuni-halle.de This level of detail is essential for understanding reaction mechanisms in solution, which would be applicable to reactions involving this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is a cornerstone for elucidating reaction mechanisms, offering insights that are often difficult to obtain through experiments alone. nih.gov By calculating the energies of reactants, products, and intermediate transition states, a detailed map of a reaction's progress can be constructed.

The study of a reaction's energy profile provides a quantitative understanding of its kinetics and thermodynamics. Computational methods are used to locate transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima). mpg.de The energy difference between the reactants and the highest transition state determines the reaction's activation energy, which governs its rate.

One of the most powerful applications of computational modeling in organic chemistry is in explaining and predicting the selectivity of reactions.

A notable example involves the regioselectivity of reactions with pyridyne intermediates. Computational studies have been performed on 5-bromo-3,4-pyridyne, an intermediate closely related to a potential reactive form of this compound. nih.gov These studies showed that while nucleophilic addition to the unsubstituted 3,4-pyridyne occurs with slight preference at the C4 position, the presence of a bromine atom at the C5 position reverses this selectivity, favoring addition at C3. nih.gov DFT calculations explained this reversal through the "aryne distortion model." The calculations demonstrated that the bromine substituent alters the geometry and electronic distribution of the pyridyne triple bond, making the C3 position more susceptible to nucleophilic attack. nih.gov This computational insight was consistent with experimental results, providing a clear mechanistic rationale for the observed regioselectivity. nih.gov

Similarly, DFT calculations are used to explore the origins of stereoselectivity, for instance, by comparing the transition state energies of pathways leading to different stereoisomers. researchgate.netacs.org The pathway with the lower energy transition state is favored, leading to the predominant stereoisomer.

Energy Profiles of Key Transformations

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful tools for the prediction and validation of spectroscopic data, offering a deeper understanding of the molecular structure and dynamics of this compound.

Vibrational Spectroscopy (IR, Raman)

The vibrational spectra of this compound can be theoretically predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT) methods. elixirpublishers.comglobalresearchonline.net These computational analyses help in the assignment of fundamental vibrational modes observed in experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. elixirpublishers.com

The process typically involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies. globalresearchonline.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations. globalresearchonline.netresearchgate.net The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. elixirpublishers.comglobalresearchonline.net

The vibrational assignments are made based on the Potential Energy Distribution (PED), which provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode. researchgate.net For this compound, the predicted spectra would exhibit characteristic bands for the pyridine ring vibrations, C-H stretching of the methyl groups, C-Br stretching, and various bending modes. The aromatic C-H stretching vibrations are typically expected in the 3100–3000 cm⁻¹ region. globalresearchonline.net

Table 1: Predicted Vibrational Frequencies for this compound This table is a representation of typical data obtained from DFT calculations for substituted pyridines.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental IR Intensity | Experimental Raman Activity |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3080 | Medium | Strong |

| C-H Stretch (Methyl, asym) | 2985 | Strong | Medium |

| C-H Stretch (Methyl, sym) | 2940 | Strong | Medium |

| Pyridine Ring Stretch | 1580 | Very Strong | Strong |

| Pyridine Ring Stretch | 1460 | Strong | Medium |

| CH₃ Bending | 1440 | Medium | Weak |

| Pyridine Ring Breathing | 995 | Strong | Very Strong |

| C-Br Stretch | 650 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool in the structural elucidation of organic molecules. nih.gov For this compound, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach are widely used. researchgate.netresearchgate.net These calculations are typically performed using DFT. mdpi.com

The GIAO method effectively calculates the isotropic magnetic shielding tensors for each nucleus. nih.govtandfonline.com The chemical shifts are then determined by referencing these shielding values to a standard, such as Tetramethylsilane (TMS). The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C, depending on the level of theory and potential inclusion of solvent effects. nih.gov

In addition to DFT, more advanced methods incorporating machine learning and graph neural networks (GNNs) are emerging. nih.govmdpi.com These models are trained on large datasets of experimental and calculated NMR data to improve prediction accuracy even further. nih.govnih.gov For this compound, these computational predictions would provide valuable information on the electronic environment of each proton and carbon atom, aiding in the complete assignment of its NMR spectra. tandfonline.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on GIAO-DFT principles for substituted pyridines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.35 | - |

| H-6 | 8.20 | - |

| C-2 | - | 150.1 |

| C-3 | - | 121.5 |

| C-4 | - | 145.8 |

| C-5 | - | 138.2 |

| C-6 | - | 148.9 |

| CH₃ (at C-4) | 2.30 | 18.5 |

Advanced Theoretical Models for Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the supramolecular chemistry and crystal packing of molecules. scirp.org For this compound, several types of non-covalent interactions can be studied using advanced theoretical models.

Halogen bonding is a particularly significant interaction for this molecule due to the presence of the bromine atom. This interaction arises from the anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a σ-hole along the C-Br bond axis. researchgate.net This positive σ-hole can then interact favorably with a Lewis base, such as the nitrogen atom of another pyridine molecule. researchgate.netmdpi.com

Theoretical models such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed to characterize these interactions. scielo.org.mx The NCI method, which is based on the electron density and its reduced density gradient (RDG), allows for the visualization and characterization of weak interactions. scielo.org.mx In these visualizations, hydrogen bonds, van der Waals forces, and steric clashes can be distinguished by different colors. scielo.org.mx

Furthermore, Hirshfeld surface analysis and the associated 2D fingerprint plots can quantify the various intermolecular contacts within the crystal lattice, providing insights into the relative importance of halogen bonds, hydrogen bonds (C-H···N), and π-π stacking interactions in the solid-state architecture of this compound. scirp.orgscielo.org.mx These computational tools are essential for rationalizing the crystal engineering and material properties of halogenated organic compounds. scirp.orgmdpi.com

Analytical and Characterization Techniques in 3 Bromo 4,5 Dimethylpyridine Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of 3-Bromo-4,5-dimethylpyridine, providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups are observed as distinct signals. A predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows singlets at approximately 8.49 ppm and 8.22 ppm, corresponding to the two protons on the pyridine ring. ichemical.com The two methyl groups appear as singlets at around 2.36 ppm and 2.30 ppm. ichemical.com Certificates of analysis for commercially available this compound confirm that the ¹H NMR spectrum is consistent with the expected structure, often showing a purity of ≥98.0%. leyan.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure by establishing correlations between protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 8.49 | Singlet |

| Pyridine-H | 8.22 | Singlet |

| Methyl-H | 2.36 | Singlet |

| Methyl-H | 2.30 | Singlet |

Solvent: CDCl₃, Frequency: 400 MHz ichemical.com

Mass Spectrometry (EI-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. The molecular weight of this compound is 186.05 g/mol . leyan.comnih.gov

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For instance, in aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique that is often used for less volatile or thermally fragile molecules. It typically produces a protonated molecule [M+H]⁺. In the context of related pyridine derivatives, ESI-MS has been used to identify compounds with high accuracy. jst.go.jp

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. The spectra show absorption bands corresponding to the vibrational modes of the molecule. The interpretation of these spectra for pyridine derivatives is often done by comparing them to the known vibrations of benzene (B151609) and pyridine. ijfans.org Differences in the IR and Raman spectra can be used to distinguish between different polymorphic forms of a compound. researchgate.net

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of pyridine derivatives typically shows primary and secondary absorption bands that can be shifted by substitution on the ring. up.ac.za This technique can also be used to indicate the formation of complexes involving the pyridine ring. up.ac.za

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile and semi-volatile compounds.

In the context of this compound, GC-MS is invaluable for determining the purity of the compound. nih.gov It can effectively separate the target compound from starting materials, byproducts, and solvents. The mass spectrometer then provides definitive identification of the eluted components based on their mass-to-charge ratio and fragmentation patterns. This technique is also crucial for monitoring the progress of a chemical reaction, allowing chemists to determine when the reaction is complete and to identify any intermediates or side products. nih.gov For instance, in the synthesis of related compounds, GC-MS is used for quality control to ensure that impurities, such as di-brominated products, are below a certain threshold.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity. The technique's high resolution and sensitivity are well-suited for analyzing pyridine derivatives, which are often hydrophilic and require specific chromatographic conditions for effective separation. helixchrom.com